Lipophilicity Difference: 2,5-Dimethyl vs. 5-Ethyl Substitution
The target compound's 2,5-dimethyl substitution on the 4-methoxyphenyl ring elevates its measured logP to 3.22 (ChemDiv) compared to values of 2.94–3.08 reported for the 5-ethyl-4-(4-methoxyphenyl) analog, which lacks aromatic methyl substituents . A logP difference of +0.14 to +0.28 log units, despite identical molecular formula (C12H14N2OS) and molecular weight (234.32 g/mol), reflects higher predicted membrane permeability and distinct tissue distribution potential .
| Evidence Dimension | Lipophilicity (logP, measured) |
|---|---|
| Target Compound Data | logP = 3.22 (ChemDiv); logP = 3.05 (Hit2Lead) |
| Comparator Or Baseline | 5-Ethyl-4-(4-methoxyphenyl)thiazol-2-amine (CAS 493028-20-9): logP = 2.94 (Chemsrc), logP = 3.076 (Chembase) |
| Quantified Difference | Δ logP (Target − Comparator) = +0.14 to +0.28 log units |
| Conditions | Calculated partition coefficient (n-octanol/water) from multiple vendor databases; ChemDiv and Hit2Lead for target compound; Chemsrc and Chembase for comparator |
Why This Matters
A difference of +0.14–0.28 logP units translates to an approximately 1.4- to 1.9-fold increase in n-octanol/water partition coefficient, which can significantly shift a compound's position in Lipinski's Rule of Five space and alter its suitability for CNS versus peripheral target programs.
